Quinolin-4(6H)-one
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Overview
Description
Quinolin-4(6H)-one, also known as 4-quinolone, is a heterocyclic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, featuring a carbonyl group at the 4-position. This compound is known for its broad spectrum of biological activities and is a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-4(6H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the reaction of aniline derivatives with β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and versatility. These reactions allow the construction of complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: It undergoes halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogen salts and hypervalent iodine reagents.
Major Products
The major products formed from these reactions include halogenated quinolones, hydroquinolines, and various substituted quinolones .
Scientific Research Applications
Quinolin-4(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound derivatives exhibit antibacterial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinolin-4(6H)-one involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific kinases and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a nitrogen atom in the ring.
4-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 4-position.
2-Quinolone: Differing by the position of the carbonyl group.
Uniqueness
Quinolin-4(6H)-one is unique due to its specific biological activities and its ability to serve as a versatile scaffold for drug development. Its derivatives have shown significant potential in treating various diseases, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
752201-35-7 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-quinolin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h2-6H,1H2 |
InChI Key |
DDWLRVAFCALLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
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